Scirpusin B

Catalog No.
S542832
CAS No.
69297-49-0
M.F
C28H22O8
M. Wt
486.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scirpusin B

CAS Number

69297-49-0

Product Name

Scirpusin B

IUPAC Name

4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol

Molecular Formula

C28H22O8

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+

InChI Key

MTYSFTYBAMMIGE-HNQUOIGGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Scirpusin B; Scirpusin-B;

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O

The exact mass of the compound Scirpusin B is 486.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600679. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scirpusin B is a polyphenolic compound belonging to the stilbenoid class, specifically classified as a resveratrol oligomer. It is a naturally occurring dimer of piceatannol, which itself is an analog of resveratrol. Like other resveratrol oligomers, Scirpusin B is investigated for a range of biological activities, including antioxidant and enzyme-inhibiting properties. Its value in a research or procurement context is defined by specific, quantifiable performance differences compared to its monomeric precursors and other related stilbenoids.

Direct substitution of Scirpusin B with its monomeric precursors, piceatannol or the more common resveratrol, is inadvisable for achieving reproducible, high-potency results. The specific dihydrobenzofuran linkage that dimerizes two piceatannol units creates a structurally distinct molecule with a significantly different conformation and surface chemistry. This structural difference directly translates to quantifiable changes in biological target affinity, such as a four-fold increase in acetylcholinesterase inhibition compared to piceatannol. Using the less potent, structurally simpler monomers or a crude plant extract with variable oligomer content will fail to replicate the specific activity profile of the purified dimer, leading to compromised data integrity and lower efficacy in sensitive assays.

Over 4-Fold Enhancement in Acetylcholinesterase (AChE) Inhibition vs. Monomeric Precursor

In a direct comparative assay, Scirpusin B demonstrated significantly stronger inhibition of acetylcholinesterase (AChE), a key target in neurodegenerative disease research, when compared to its direct monomeric building block, piceatannol. Scirpusin B exhibited an IC50 value of 62.9 µM, while piceatannol was substantially less potent with an IC50 of 258.9 µM.

Evidence DimensionAcetylcholinesterase (AChE) Inhibition (IC50)
Target Compound Data62.9 µM
Comparator Or BaselinePiceatannol: 258.9 µM
Quantified Difference4.1-fold more potent than Piceatannol
ConditionsIn vitro enzyme inhibition assay.

For researchers developing or screening neuroprotective agents, this potency increase justifies the selection of the specific dimer to achieve meaningful inhibition at lower concentrations.

Greater α-Glucosidase Inhibition Potency than the Clinical Standard Acarbose

Scirpusin B has been identified as a potent inhibitor of α-glucosidase, an enzyme critical to carbohydrate digestion and a target for type 2 diabetes therapeutics. In a comparative study, Scirpusin B showed an IC50 value of 94.3 ± 6.8 µM, which was over 20 times more potent than the widely used antidiabetic drug Acarbose, which had an IC50 of 2060 ± 97.5 µM in the same assay system. While its monomeric precursor resveratrol also shows potent inhibition, its reported IC50 values vary widely across studies (from ~5 µM to >400 µM), making Scirpusin B a reliably potent choice relative to the clinical standard.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data94.3 ± 6.8 µM
Comparator Or BaselineAcarbose (clinical standard): 2060 ± 97.5 µM
Quantified Difference~21.8-fold more potent than Acarbose
ConditionsIn vitro α-glucosidase enzyme assay.

This demonstrates a significant performance advantage over a clinically relevant benchmark, making it a priority compound for screening and development of novel antidiabetic agents.

Enhanced Antioxidant and Vasorelaxant Activity Compared to Piceatannol

Primary research has established that the dimerization of piceatannol into Scirpusin B leads to enhanced biological function in cardiovascular models. In a direct comparison, Scirpusin B exerted a greater antioxidant effect in a DPPH radical scavenging assay and a more potent vasorelaxant effect in ex vivo rat thoracic aorta preparations than piceatannol. The vasorelaxation was found to be endothelium-dependent and mediated by nitric oxide (NO).

Evidence DimensionAntioxidant (DPPH) & Vasorelaxant Activity
Target Compound DataQualitatively greater activity
Comparator Or BaselinePiceatannol: Lower activity
Quantified DifferenceNot quantified in abstract
ConditionsIn vitro DPPH assay; ex vivo rat thoracic aorta model.

This evidence indicates that the dimeric structure is key to improved performance in models of oxidative stress and cardiovascular function, justifying its use over the monomer.

Lead Compound Identification in Neurodegenerative Disease Research

Where the goal is to identify potent inhibitors of acetylcholinesterase, Scirpusin B serves as a valuable tool. Its 4.1-fold higher potency compared to its monomeric precursor piceatannol allows for more significant enzymatic inhibition at lower, more physiologically relevant concentrations in cellular and in vitro models of neurodegeneration.

Screening for Novel Antidiabetic Agents with High Potency

In research programs focused on discovering new treatments for type 2 diabetes, Scirpusin B is a compelling candidate. Its demonstrated ability to inhibit α-glucosidase with over 20 times the potency of the clinical drug Acarbose makes it a strong positive control and a benchmark for new compound screening campaigns.

Investigating Endothelium-Dependent Vasorelaxation Mechanisms

For cardiovascular researchers studying pathways of vasodilation and the effects of polyphenols on vascular health, Scirpusin B is a superior choice over piceatannol. Its enhanced vasorelaxant effects provide a clearer and stronger response in ex vivo models, facilitating the study of NO-mediated endothelial function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

486.13146766 Da

Monoisotopic Mass

486.13146766 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Sano S, Sugiyama K, Ito T, Katano Y, Ishihata A. Identification of the strong vasorelaxing substance scirpusin B, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds. J Agric Food Chem. 2011 Jun 8;59(11):6209-13. doi: 10.1021/jf104959t. Epub 2011 May 13. PubMed PMID: 21526844.
2: Maruki-Uchida H, Kurita I, Sugiyama K, Sai M, Maeda K, Ito T. The protective effects of piceatannol from passion fruit (Passiflora edulis) seeds in UVB-irradiated keratinocytes. Biol Pharm Bull. 2013;36(5):845-9. PubMed PMID: 23649341.
3: Viganó J, Aguiar AC, Moraes DR, Jara JLP, Eberlin MN, Cazarin CBB, Maróstica MR Junior, Martínez J. Sequential high pressure extractions applied to recover piceatannol and scirpusin B from passion fruit bagasse. Food Res Int. 2016 Jul;85:51-58. doi: 10.1016/j.foodres.2016.04.015. Epub 2016 Apr 16. PubMed PMID: 29544852.
4: Kobayashi K, Ishihara T, Khono E, Miyase T, Yoshizaki F. Constituents of stem bark of Callistemon rigidus showing inhibitory effects on mouse alpha-amylase activity. Biol Pharm Bull. 2006 Jun;29(6):1275-7. PubMed PMID: 16755033.
5: Sim Y, Choi JG, Gu PS, Ryu B, Kim JH, Kang I, Jang DS, Oh MS. Identification of Neuroactive Constituents of the Ethyl Acetate Fraction from Cyperi Rhizoma Using Bioactivity-Guided Fractionation. Biomol Ther (Seoul). 2016 Jul 1;24(4):438-45. doi: 10.4062/biomolther.2016.091. PubMed PMID: 27350341; PubMed Central PMCID: PMC4930289.
6: Yang GX, Zhou JT, Li YZ, Hu CQ. Anti-HIV bioactive stilbene dimers of Caragana rosea. Planta Med. 2005 Jun;71(6):569-71. PubMed PMID: 15971132.
7: Arraki K, Totoson P, Decendit A, Badoc A, Zedet A, Jolibois J, Pudlo M, Demougeot C, Girard-Thernier C. Cyperaceae Species Are Potential Sources of Natural Mammalian Arginase Inhibitors with Positive Effects on Vascular Function. J Nat Prod. 2017 Sep 22;80(9):2432-2438. doi: 10.1021/acs.jnatprod.7b00197. Epub 2017 Aug 24. PubMed PMID: 28837342.

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